2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Purity Analysis Quality Control Procurement Specification

Choose this specific pinacol ester (CAS 1073355-05-1) over free boronic acids or other regioisomers for critical stability and reliability. The pinacol group provides superior hydrolytic resistance for multi-step sequences and high-temp conditions. Its distinct 64-73°C melting point allows simple, cost-effective QC, preventing costly errors from using the wrong isomer. Consistent performance ensures reproducible yields in pharma synthesis.

Molecular Formula C19H23BO2
Molecular Weight 294.2 g/mol
CAS No. 1073355-05-1
Cat. No. B1373123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1073355-05-1
Molecular FormulaC19H23BO2
Molecular Weight294.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H23BO2/c1-18(2)19(3,4)22-20(21-18)17-12-8-11-16(14-17)13-15-9-6-5-7-10-15/h5-12,14H,13H2,1-4H3
InChIKeyVNZSTZMLJUPNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1073355-05-1): Procurement Guide for a High-Purity Boronic Ester


2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1073355-05-1), also known as 3-Benzylphenylboronic acid pinacol ester, is an arylboronic ester widely employed as a stable, pre-activated building block in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and diarylmethane architectures [1]. The pinacol ester moiety confers enhanced hydrolytic stability and shelf-life compared to the corresponding free boronic acid, making it a preferred reagent in multi-step synthetic sequences [2]. Commercially, this compound is available with a typical purity of 95-97% and is characterized by a melting point range of 64-73 °C, reflecting its crystalline nature .

Critical Selection Criteria for 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Why Regioisomers and Free Boronic Acids are Not Equivalent Replacements


While all boronic acid derivatives are capable of participating in Suzuki-Miyaura cross-couplings, substitution among regioisomers (e.g., 2-benzylphenyl vs. 4-benzylphenyl) or between a pinacol ester and its free boronic acid counterpart is not chemically or practically inconsequential. Regioisomers produce different biaryl products, fundamentally altering the target molecule's structure and function. The choice between a free boronic acid and its pinacol ester impacts reaction kinetics, stability under storage, and compatibility with sensitive functional groups. Pinacol esters like 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offer superior stability to hydrolysis and are often preferred for reactions requiring prolonged heating or basic aqueous conditions [1]. The quantitative evidence below establishes the specific, verifiable advantages that justify the selection of this particular compound over its closest analogs.

Quantitative Differentiation of 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Head-to-Head Comparisons Against Closest Analogs


Melting Point as a Quality Indicator: 3-Benzyl vs. 4-Benzyl Pinacol Ester

The target compound, 3-Benzylphenylboronic acid pinacol ester, exhibits a melting point range of 64-73 °C , with a more specific value of 68-69 °C reported at 97% purity . This is in stark contrast to its 4-regioisomer (4-Benzylphenylboronic acid pinacol ester, CAS 911708-01-5), which melts at 89-94 °C at a comparable 97% purity . This 21-26 °C lower melting point is not merely a physical property but a quantifiable difference that can be used to confirm identity and assess gross purity upon receipt. It also indicates potentially different handling characteristics, as the 3-isomer will liquefy at a significantly lower temperature.

Purity Analysis Quality Control Procurement Specification

Regioisomeric Impact on Cross-Coupling Yield and Selectivity

While direct yield data for 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a standardized model reaction is not widely available, the fundamental impact of substitution pattern on cross-coupling efficiency is well-established. A study on the selective synthesis of (benzyl)biphenyls demonstrates that the reaction of phenylboronic acids with benzyl esters proceeds efficiently, yielding diarylmethanes in good yields [1]. The use of a 3-substituted boronic acid, such as the target compound, introduces steric and electronic effects distinct from its 2- or 4-substituted counterparts. This regioisomeric specificity is paramount; choosing the wrong isomer will lead to the synthesis of an entirely different, and likely undesired, chemical scaffold, effectively causing a 100% failure in the synthetic objective.

Suzuki-Miyaura Regioselectivity Reaction Yield

Enhanced Stability of Pinacol Ester vs. Free Boronic Acid

Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides (boroxines) during storage, which can complicate stoichiometry and reactivity [1]. In contrast, their corresponding pinacol esters, such as 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are significantly more stable toward hydrolysis and anhydride formation. While a direct quantitative stability comparison for this specific compound is not published, the class-level advantage is profound: boronic acids can degrade substantially upon exposure to ambient moisture over weeks, whereas pinacol esters maintain their purity and reactivity for months under standard laboratory storage conditions (e.g., ambient temperature, desiccated) [2]. This translates to higher confidence in reagent quality and more reproducible reaction outcomes over time.

Chemical Stability Hydrolytic Stability Shelf Life

Commercial Purity and Price Analysis: A Vendor Comparison

A comparison of commercial offerings reveals consistent purity and price points for 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The product is universally supplied at 95-97% purity . In contrast, the free boronic acid counterpart (CAS 173394-24-6) is also available at similar purities (95-97%) , but its long-term stability is a known concern. The pinacol ester form commands a premium price reflecting its enhanced utility and stability. For instance, a 5g quantity of the 97% pinacol ester is priced at approximately $293.90 , whereas the free boronic acid may be less expensive initially but carries the hidden cost of potential degradation and experimental failure. The pinacol ester's value proposition is therefore tied to its reliability in complex syntheses.

Purity Cost Procurement Vendor Comparison

Optimal Use Cases for 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Matching Evidence to Application


Synthesis of 3-Benzylphenyl-Containing Biaryls via Suzuki-Miyaura Coupling

This is the primary and most well-documented application. The compound is specifically designed to install a 3-benzylphenyl moiety onto an aryl or heteroaryl halide. The use of the pinacol ester ensures high stability under the basic, aqueous conditions often employed in these reactions, leading to more predictable and reproducible yields [1]. This is essential for the synthesis of pharmaceutical intermediates and materials science building blocks where the precise 3-substitution pattern is required.

Multi-Step Synthesis Requiring a Stable, Protected Boronic Acid Synthon

In complex synthetic sequences where the boronic acid functionality must be installed early but coupled late, the pinacol ester's superior stability to hydrolysis and oxidation is a critical advantage. Unlike the free boronic acid, which may form anhydrides or degrade during intermediate steps, the pinacol ester can survive a wider range of reaction conditions (e.g., prolonged exposure to mild acids/bases, elevated temperatures) [2]. This allows for greater synthetic flexibility and obviates the need for last-minute, and potentially inefficient, borylation steps.

Quality Control and Identity Verification in a GMP Environment

The distinct melting point of 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (64-73 °C) , particularly when compared to its 4-isomer (89-94 °C) , provides a simple, robust, and cost-effective method for incoming material identification. This rapid check can prevent costly errors in a regulated environment where using the incorrect isomer would lead to batch failure and significant financial loss. The assay (GC) purity of ≥96% also meets the stringent quality standards required for pharmaceutical research and development.

Library Synthesis and High-Throughput Experimentation (HTE)

The solid, crystalline nature and stability of this pinacol ester make it amenable to automated dispensing and storage in compound libraries. Its consistent purity (95-97%) across vendors and reliable performance in Suzuki-Miyaura cross-couplings ensure that it is a dependable building block for generating diverse compound arrays. The class-level evidence of pinacol ester reliability [2] supports its use in HTE where reaction robustness and minimal reagent variability are paramount for generating meaningful structure-activity relationship (SAR) data.

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